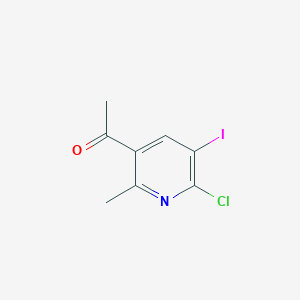

1-(6-Chloro-5-iodo-2-methylpyridin-3-yl)ethan-1-one

Description

Propriétés

IUPAC Name |

1-(6-chloro-5-iodo-2-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClINO/c1-4-6(5(2)12)3-7(10)8(9)11-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYOGEKLSCZWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1C(=O)C)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Material: 1-(5-chloro-2-methylpyridin-3-yl)ethanone

This compound serves as a precursor for further halogenation and functionalization. It can be obtained commercially or synthesized by acetylation of 5-chloro-2-methylpyridin-3-amine derivatives under controlled conditions.

| Parameter | Data |

|---|---|

| Molecular Formula | C8H8ClNO |

| Molecular Weight | 169.61 g/mol |

| Key Functional Groups | Chloro, methyl, acetyl on pyridine ring |

Selective Iodination

Conversion to Target Compound

The iodinated intermediate can then be converted to this compound by acetylation or by direct functionalization of the pyridin-3-ol group to the ethanone moiety.

Acetylation Protocol

- Dissolve the iodinated pyridine derivative in dichloromethane.

- Cool the solution to 0 °C.

- Add hydrochloric acid (4 M) dropwise while stirring.

- After 10 minutes, neutralize with saturated sodium bicarbonate to pH 8-9.

- Extract with dichloromethane and dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure.

- Purify by silica gel column chromatography.

This method yields the acetylated product as a yellow solid with moderate to good yield (~70%).

Palladium-Catalyzed Coupling (Optional)

For more complex derivatives, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira) can be employed to introduce alkynyl or aryl substituents on the pyridine ring prior to acetylation. These reactions use Pd(PPh3)2Cl2 and CuI catalysts in dioxane or methanol solvent systems at elevated temperatures (45–130 °C) under nitrogen atmosphere.

Summary Table of Preparation Steps

Analytical Data

- 1H NMR (DMSO-d6, 500 MHz): Characteristic singlets and doublets corresponding to aromatic protons, methyl, and acetyl groups confirm the substitution pattern.

- LCMS (ESI): Molecular ion peaks consistent with the molecular formula including halogens.

- FTIR: Peaks corresponding to C=O stretch (~1700 cm⁻¹), aromatic C-H, and halogen substituents.

- Melting Point and Physical State: Yellow solid, melting point varies with purity and substituents.

Research Findings and Notes

- The selective iodination step is critical and benefits from mild aqueous conditions to avoid decomposition or multiple halogenations.

- The presence of both chloro and iodo substituents allows for further functionalization via cross-coupling reactions, enabling the synthesis of a broad range of derivatives.

- The acetylation under acidic conditions is efficient and provides good yields with straightforward purification.

- Use of nitrogen atmosphere and control of temperature are essential to maintain product integrity during sensitive steps.

- Avoidance of harsh bases or strong oxidants prevents degradation of the pyridine ring system.

Analyse Des Réactions Chimiques

1-(6-Chloro-5-iodo-2-methylpyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(6-Chloro-5-iodo-2-methylpyridin-3-yl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(6-Chloro-5-iodo-2-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The presence of halogen atoms and the ethanone group allows it to form strong interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

Key Observations :

- Halogen Diversity : The iodine substituent in the target compound distinguishes it from analogs with lighter halogens (Cl, F) or methyl groups. Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) but reduce solubility in polar solvents .

Physicochemical Properties

- Molecular Weight : The target compound has the highest molecular weight (295.51 g/mol) due to iodine, compared to 185.61 g/mol for the methyl-substituted analog .

- Boiling/Melting Points : While specific data are unavailable, iodine’s presence likely increases melting points compared to fluoro- or methyl-substituted derivatives due to stronger van der Waals forces.

- Solubility : Iodine’s hydrophobicity may reduce aqueous solubility relative to the fluoro analog (CAS 1256824-07-3), which has higher polarity .

Activité Biologique

1-(6-Chloro-5-iodo-2-methylpyridin-3-yl)ethan-1-one is a chemical compound characterized by a pyridine ring with halogen substitutions, specifically chlorine and iodine. Its molecular formula is C₈H₇ClINO, and it has a molecular weight of 251.51 g/mol. The presence of halogens in its structure suggests potential biological activity, particularly in antimicrobial applications.

The compound's unique structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry. The synthesis typically involves selective introduction of functional groups while preserving the integrity of the pyridine ring, enhancing its reactivity and biological potential.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that halogenated pyridine derivatives often demonstrate enhanced antimicrobial effects due to the presence of halogens which influence their interaction with microbial targets .

Minimum Inhibitory Concentration (MIC) Values:

Recent studies have recorded MIC values for related compounds, indicating their potency against various bacterial strains:

| Compound Name | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.0048 | Escherichia coli |

| Compound C | 0.0195 | Bacillus mycoides |

| Compound D | 0.039 | Candida albicans |

These results suggest that the structural features of this compound may confer similar or enhanced activities against pathogenic microorganisms .

Case Studies

- Antibacterial Activity : A comparative study on several pyridine derivatives, including those with similar structures to this compound, revealed that compounds with halogen substitutions showed significant inhibition against both Gram-positive and Gram-negative bacteria. Notably, compounds with chlorine and iodine were particularly effective against strains such as E. coli and S. aureus .

- Antifungal Activity : Another study highlighted the antifungal properties of halogenated pyridine derivatives, where compounds exhibited activity against C. albicans with varying MIC values from 0.0048 to 0.039 mg/mL. This reinforces the potential of this compound as an antifungal agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis indicates that the specific arrangement of halogen atoms significantly influences the biological activity of pyridine derivatives. The combination of chlorine and iodine in the compound is hypothesized to enhance its reactivity towards biological targets compared to other similar compounds lacking these substitutions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(6-Chloro-5-iodo-2-methylpyridin-3-yl)ethan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of halogenated pyridine derivatives often involves Friedel-Crafts acylation or cross-coupling reactions. For example, iodination of a pre-chlorinated pyridine precursor (e.g., 1-(6-chloro-2-methylpyridin-3-yl)ethan-1-one) using iodine monochloride (ICl) in acetic acid can introduce the iodine substituent. Reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of precursor to ICl) are critical for minimizing side products like diiodinated species. Purification via column chromatography with hexane/ethyl acetate (4:1) yields >85% purity .

Q. How can NMR spectroscopy be employed to confirm the structural integrity of this compound?

- Methodological Answer : Use NMR to identify the methyl group (δ ~2.5 ppm, singlet) and acetyl proton (δ ~2.7 ppm, singlet). NMR should show the carbonyl carbon at δ ~205 ppm. Heteronuclear correlation spectroscopy (HSQC) can resolve overlapping signals in the pyridine ring, particularly the chlorine- and iodine-substituted carbons, which exhibit distinct chemical shifts due to electronegativity differences .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to the reactive iodine and chlorine substituents, use a chemical fume hood, nitrile gloves, and safety goggles. Store in airtight containers under inert gas (e.g., argon) to prevent degradation. Spills should be neutralized with sand or inert absorbent, followed by disposal as halogenated waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the iodine substituent in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the iodine atom on the pyridine ring. Fukui indices identify nucleophilic/electrophilic sites, guiding predictions for Suzuki-Miyaura coupling. Solvent effects (e.g., DMF vs. THF) are simulated using the SMD continuum model to optimize reaction pathways .

Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine derivatives?

- Methodological Answer : When X-ray diffraction data show disorder (common with heavy atoms like iodine), use SHELXL refinement with anisotropic displacement parameters. For ambiguous electron density, complement with Mössbauer spectroscopy or high-resolution mass spectrometry (HRMS) to validate the molecular formula .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Dissolve in buffers (pH 1–13) and monitor degradation via HPLC at 254 nm over 24 hours.

- Thermal Stability : Heat samples to 40°C, 60°C, and 80°C; analyze decomposition products using LC-MS. Iodide release can be quantified via ion chromatography .

Q. What role does the methyl group play in modulating the compound’s electronic properties for drug discovery applications?

- Methodological Answer : The methyl group donates electron density via hyperconjugation, stabilizing the pyridine ring. Compare LogP values (measured via shake-flask method) of methyl-substituted vs. unsubstituted analogs to assess lipophilicity changes. Molecular docking studies (e.g., AutoDock Vina) can correlate substituent effects with target binding affinity (e.g., kinase inhibitors) .

Q. How can catalytic systems be optimized for regioselective functionalization of the pyridine ring?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.